
4-Methyl-N-(1-Phenyl-2-(2H-1,2,3-Triazol-2-yl)ethyl)thiazol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide is a derivative of thiazolecarboxylic acid, which is a class of compounds known for their diverse biological activities and potential applications in various fields, including medicinal chemistry. Thiazole derivatives are often synthesized for the purpose of creating new compounds with potential energetic properties or pharmaceutical applications.
Synthesis Analysis
The synthesis of thiazole derivatives typically involves the cyclization of thioamides with various reagents. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, a related compound, was achieved by cyclization of thioamide with 2-chloroacetoacetate, yielding the product in over 60% efficiency . Although the specific synthesis of 4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide is not detailed in the provided papers, similar synthetic routes may be applicable, involving key steps such as acylation, methylation, and cyclization reactions .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The structure is often confirmed using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . Single-crystal X-ray diffraction can also be used to determine the structure of crystalline complexes, as demonstrated for a nitrogen-rich energetic compound related to thiazole derivatives .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including acylation, methylation, and cyclization, as part of their synthesis . The reactivity of these compounds can be influenced by the substituents on the thiazole ring and the presence of other functional groups. For example, the synthesis of N-substituted carboxamides involves the reaction of carboxamides with reagents under specific conditions, such as boiling glacial acetic acid, to achieve cyclization and form the desired products .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, including their thermal stability, density, and enthalpy of formation, can be measured using techniques like differential scanning calorimetry (DSC) . The energetic properties of these compounds, such as detonation pressure and velocity, can be predicted using computational methods and empirical equations . The sensitivity to impact and friction is also an important consideration, especially for compounds with potential applications as energetic materials .
Wissenschaftliche Forschungsanwendungen
Drug Discovery
1,2,3-Triazole, der Kernbaustein der Verbindung, finden breite Anwendung in der Wirkstoffforschung . Viele prominente Arzneimittel mit einem 1,2,3-Triazol-Kern sind auf dem Markt verfügbar .
Organische Synthese
1,2,3-Triazole werden in der organischen Synthese aufgrund ihrer hohen chemischen Stabilität und ihres starken Dipolmoments eingesetzt . Sie sind in der Regel inert gegenüber saurer oder basischer Hydrolyse sowie gegenüber oxidierenden und reduzierenden Bedingungen, selbst bei hohen Temperaturen .
Polymerchemie
1,2,3-Triazole wurden in der Polymerchemie eingesetzt. Ihre hohe chemische Stabilität und ihr starkes Dipolmoment machen sie für diese Anwendung geeignet .
Supramolekulare Chemie
1,2,3-Triazole finden Anwendung in der supramolekularen Chemie. Ihre Fähigkeit, Wasserstoffbrückenbindungen zu bilden, macht sie in diesem Bereich nützlich .
Biokonjugation
1,2,3-Triazole werden in der Biokonjugation verwendet, einer chemischen Strategie, die zwei Biomoleküle miteinander verbindet .
Fluoreszenzbildgebung
1,2,3-Triazole werden in der Fluoreszenzbildgebung aufgrund ihres starken Dipolmoments verwendet .
Materialwissenschaften
1,2,3-Triazole finden Anwendung in den Materialwissenschaften .
Chemische Biologie
1,2,3-Triazole werden in der chemischen Biologie verwendet, einer wissenschaftlichen Disziplin, die die Bereiche Chemie und Biologie umfasst .
Wirkmechanismus
Target of Action
Compounds containing a thiazole ring have been found to interact with a variety of enzymes and receptors .
Mode of Action
It is known that molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole-containing compounds have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
It is known that the ability of triazole derivatives to form hydrogen bonds with different targets can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Thiazole-containing compounds have been found to have diverse biological activities, suggesting that they may have a range of molecular and cellular effects .
Action Environment
It is known that various internal and external factors can influence the action of similar compounds .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide plays a significant role in various biochemical reactions. The thiazole ring in this compound is known for its ability to participate in electrophilic and nucleophilic substitution reactions . The triazole ring, on the other hand, is capable of binding to a variety of enzymes and receptors due to its nitrogen-rich structure . This compound interacts with enzymes such as xanthine oxidase, where it acts as an inhibitor . The nature of these interactions involves hydrogen bonding and coordination with metal ions present in the active sites of enzymes.
Cellular Effects
The effects of 4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . It modulates gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to altered levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as xanthine oxidase, through hydrogen bonding and coordination with metal ions . This binding inhibits the enzyme’s activity, leading to a decrease in the production of reactive oxygen species. Furthermore, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of antioxidant enzymes and altered metabolic flux .
Dosage Effects in Animal Models
The effects of 4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as reduced oxidative stress and inflammation . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.
Metabolic Pathways
4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . This compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, 4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins.
Subcellular Localization
The subcellular localization of 4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide affects its activity and function. This compound is known to localize in the mitochondria, where it influences energy production and oxidative stress . It can also be found in the nucleus, where it interacts with DNA and RNA to modulate gene expression . Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments.
Eigenschaften
IUPAC Name |
4-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-11-14(22-10-16-11)15(21)19-13(9-20-17-7-8-18-20)12-5-3-2-4-6-12/h2-8,10,13H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKBRHQTLPHFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

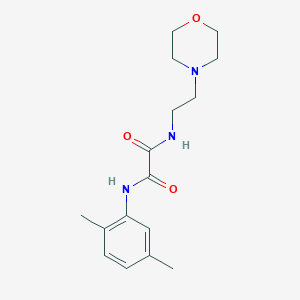
![2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2514956.png)

![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2514958.png)

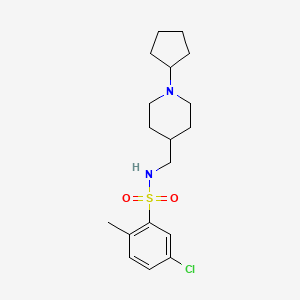

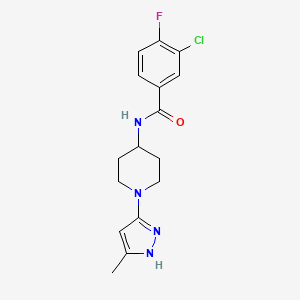
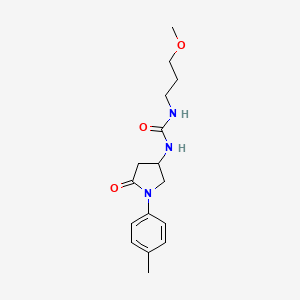

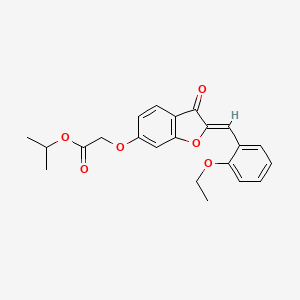
![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2514972.png)
![4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide](/img/structure/B2514973.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2514974.png)